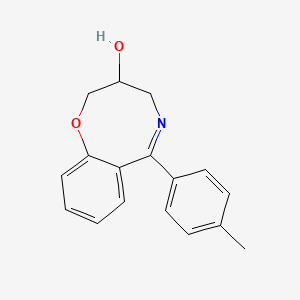
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate is a chemical compound that belongs to the class of benzoxazocines This compound is characterized by the presence of a tolyl group, a benzoxazocine ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of substituted benzoxazocine derivatives.
Wissenschaftliche Forschungsanwendungen
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-3-p-tolyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Uniqueness
6-p-Tolyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol hemihydrate is unique due to its specific structural features, such as the presence of a benzoxazocine ring and a hydroxyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
27827-60-7 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzoxazocin-3-ol |
InChI |
InChI=1S/C17H17NO2/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)20-11-14(19)10-18-17/h2-9,14,19H,10-11H2,1H3 |
InChI-Schlüssel |
IVUWKRONGZCNSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NCC(COC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















